2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
Description
2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-propoxy group, a methyl substituent at position 2, and a piperazine ring substituted with an m-tolylsulfonyl moiety at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases, receptors, and enzymes .
Properties
IUPAC Name |
2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-12-26-19-14-18(20-16(3)21-19)22-8-10-23(11-9-22)27(24,25)17-7-5-6-15(2)13-17/h5-7,13-14H,4,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROFRIWPBSUQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache). AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory.
Mode of Action
For instance, some pyrimidine derivatives inhibit AChE by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an increase in acetylcholine levels, enhancing cholinergic neurotransmission.
Biological Activity
2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 390.5 g/mol
- Structure : The structure features a pyrimidine ring substituted with a propoxy group and a piperazine moiety linked to a tolylsulfonyl group.
Research indicates that compounds containing piperazine and pyrimidine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the piperazine ring is particularly noteworthy as it enhances the lipophilicity and bioavailability of the compound.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrimidine compounds can exhibit moderate to high antimicrobial activity against various bacterial strains. For instance, similar compounds have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The structural features of 2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine suggest potential antiproliferative effects. Compounds in this class have been evaluated for their ability to inhibit cancer cell lines in vitro, showing promising results in reducing cell viability .
- GPR119 Agonism : Recent studies have highlighted the role of pyrimidine derivatives as GPR119 agonists, which are implicated in glucose metabolism and insulin secretion. This suggests that 2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine may also influence metabolic pathways related to type 2 diabetes .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- A study on piperazine derivatives indicated that modifications to the piperazine structure can significantly affect biological activity, enhancing their potential as therapeutic agents against metabolic disorders .
- Another investigation focused on thiazole-piperazine hybrids, demonstrating their antimicrobial efficacy and supporting the notion that structural diversity within this class can lead to varied biological outcomes .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Moderate to high efficacy | |
| Anticancer | Inhibition of cancer cell lines | |
| GPR119 Agonism | Improved glucose tolerance |
Table 2: Structural Modifications and Their Effects
| Compound Type | Modification | Biological Effect |
|---|---|---|
| Pyrimidine Derivatives | Substitution at position 6 | Enhanced antimicrobial activity |
| Piperazine Derivatives | Variation in side chains | Altered lipophilicity and bioactivity |
Scientific Research Applications
Histamine Receptor Modulation
Research indicates that derivatives of pyrimidine compounds, including 2-methyl-4-propoxy derivatives, can act as histamine H3 receptor antagonists/inverse agonists. These compounds have shown potential in treating cognitive disorders due to their ability to enhance neurotransmitter release in the central nervous system (CNS) .
Case Study : A related compound demonstrated high affinity for human histamine receptors, suggesting that modifications similar to those in 2-methyl-4-propoxy derivatives could yield effective treatments for attentional and cognitive disorders .
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of pyrimidine derivatives. Compounds with similar structures have been tested against various bacterial strains, showing promising antibacterial activity. The introduction of sulfonyl groups has been linked to enhanced efficacy against Gram-positive bacteria .
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| 2-Methyl-4-propoxy derivative | MRSA | 12 µg/mL |
Potential for Antiviral Applications
Recent studies have explored the antiviral properties of pyrimidine derivatives. Some compounds have shown effectiveness as JAK inhibitors, which are crucial in treating viral infections such as HIV . The structural characteristics of 2-methyl-4-propoxy derivatives could enhance their antiviral activity by improving selectivity and potency.
Comparison with Similar Compounds
Table 1: Substituent Comparison
- Alkoxy vs. Morpholine : The 4-propoxy group may confer greater metabolic stability compared to morpholine-containing analogs, which are prone to oxidation .
- Piperazine vs. Piperidine : Piperazine’s secondary amine (vs. piperidine’s single nitrogen) enhances basicity and hydrogen-bonding capacity, influencing target binding .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| H NMR | δ 1.2–1.4 (t, propoxy CH₃), δ 2.4 (s, m-tolyl CH₃), δ 3.8–4.2 (m, piperazine) | |
| HRMS (ESI+) | m/z calc. for C₂₀H₂₅N₄O₃S⁺: 401.1634; found: 401.1638 |
Q. Table 2. Optimization Parameters for Sulfonylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM (0°C) | 85% |
| Base | Triethylamine (1.5 eq) | 78% |
| Catalyst | DMAP (0.1 eq) | 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
